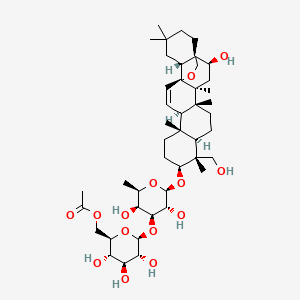
6''-O-acetylsaikosaponin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’'-O-acetylsaikosaponin A is a natural product found in Bupleurum chinense and Bupleurum marginatum . It is an acetyl saikosaponin . The molecular formula is C44H70O14 .
Molecular Structure Analysis
The molecular structure of 6’'-O-acetylsaikosaponin A is complex, with a molecular weight of 823.0 g/mol . The IUPAC name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES are provided in the PubChem database .科学的研究の応用
Osteoclast-Inhibiting Activity
Research has shown that derivatives of saikosaponin, including 6''-O-acetylsaikosaponin A, exhibit significant osteoclast-inhibiting activity. This is crucial in the study of bone health and diseases like osteoporosis. Specifically, certain saikosaponins demonstrated inhibitory effects on osteoclasts, cells that break down bone tissue (Yu et al., 2013).
Analytical Methodology for Quality Evaluation
A method involving rapid resolution liquid chromatography with evaporative light scattering detection has been developed for the determination of saikosaponins, including this compound. This methodology is vital for the quality evaluation of Bupleurum species, which are used in traditional Chinese medicine (Huang et al., 2009).
Cytotoxic and Anticancer Activity
Saikosaponin derivatives, including this compound, have shown cytotoxic activity against various cancer cell lines. This highlights their potential use in cancer research and therapy (Luo et al., 1993).
Anti-inflammatory and Immunomodulatory Effects
Saikosaponins, including this compound, have demonstrated significant anti-inflammatory activity by inhibiting the activation of the NF-κB signaling pathway. This has implications in the treatment of inflammatory diseases and in immunomodulation (Lu et al., 2012).
Antiviral Potential
Saikosaponins, including this compound, have shown potential in antiviral therapy, particularly in the inhibition of viral replication. Their efficacy against viruses like SARS-CoV-2 underscores their importance in antiviral research (Sinha et al., 2020).
Hepatoprotective Properties
Saikosaponins, including this compound, exhibit hepatoprotective properties, making them valuable in the study and treatment of liver diseases. This includes research on liver fibrosis and liver damage induced by toxins (Dang et al., 2007).
作用機序
Target of Action
6’'-O-Acetylsaikosaponin A (SSA), a main triterpenoid saponin component isolated from the roots of Bupleurum chinense , primarily targets osteoclasts . Osteoclasts are cells that resorb bone, playing a crucial role in bone remodeling and diseases related to bone density.
Mode of Action
SSA interacts with its primary targets, the osteoclasts, by inhibiting their activity . This interaction results in a decrease in bone resorption, which can be beneficial in conditions like osteoporosis where excessive bone resorption is a problem.
Biochemical Pathways
The exact biochemical pathways affected by SSA are still under investigation. It has been suggested that ssa possesses significant biological activities, including anti-inflammatory, anti-tumor, and immunoregulatory effects . For instance, SSA can suppress angiogenesis and tumor growth by blocking the VEGFR2-mediated signaling pathway .
Result of Action
The molecular and cellular effects of SSA’s action include the inhibition of osteoclast activity, leading to a decrease in bone resorption . Additionally, SSA has been shown to suppress angiogenesis and tumor growth , and exert anti-inflammatory, anti-tumor, and immunoregulatory effects .
特性
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O14/c1-22-30(48)35(58-36-33(51)32(50)31(49)24(56-36)19-53-23(2)46)34(52)37(55-22)57-29-11-12-39(5)25(40(29,6)20-45)9-13-41(7)26(39)10-14-44-27-17-38(3,4)15-16-43(27,21-54-44)28(47)18-42(41,44)8/h10,14,22,24-37,45,47-52H,9,11-13,15-21H2,1-8H3/t22-,24-,25-,26-,27-,28+,29+,30+,31-,32+,33-,34-,35+,36+,37+,39+,40+,41-,42+,43-,44+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWZBAMDKXKRBA-HCYXLWPCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)COC(=O)C)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COC(=O)C)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of 6''-O-acetylsaikosaponin A in the context of the Bupleurum genus?
A1: this compound is a specific saikosaponin found in several species of the Bupleurum genus. While not directly studied for bioactivity in these papers, its presence alongside other active saikosaponins like saikosaponin A, D, and C [, ] suggests it could contribute to the overall pharmacological effects of these plants. Further research is needed to elucidate its specific properties.
Q2: The research mentions several saikosaponins with anticancer activity. Does this compound share similar properties?
A2: While the provided research does not directly investigate the anticancer potential of this compound, its structural similarity to compounds like saikosaponin-d, which showed promising activity against breast cancer cells [], warrants further investigation. It's plausible that modifications at the 6''-O position could influence its interaction with biological targets relevant to cancer.
Q3: What analytical techniques are typically employed to isolate and characterize this compound from Bupleurum species?
A4: The research indicates that standard chromatographic techniques, such as column chromatography, are used for the initial isolation of saikosaponins from Bupleurum [, , ]. Subsequent identification likely involves spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to elucidate the precise structure of this compound and differentiate it from other closely related compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

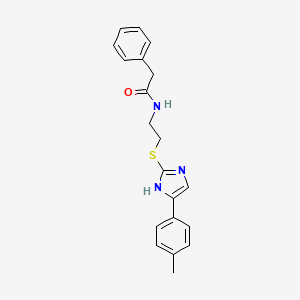
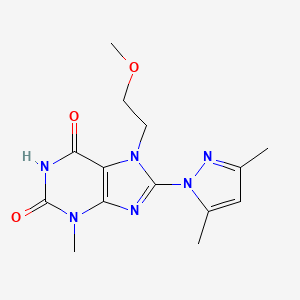
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B2846612.png)
![2-cyano-3-[4-fluoro-3-(thiophen-2-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2846613.png)
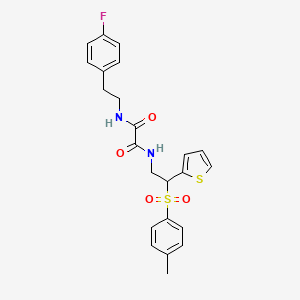
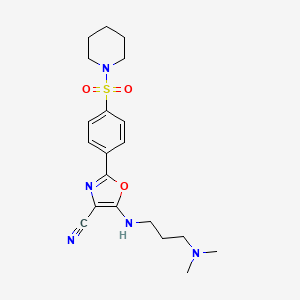
![(E)-3-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2846619.png)
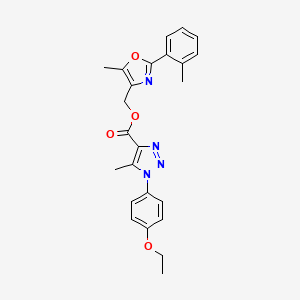

![5-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2846625.png)
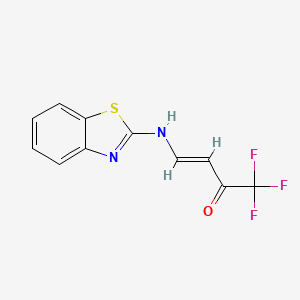
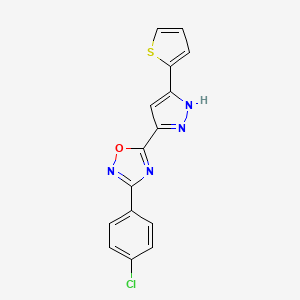
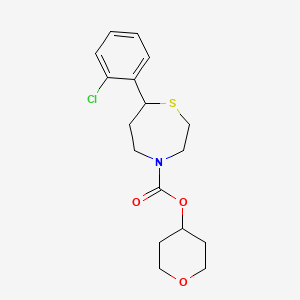
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2846631.png)